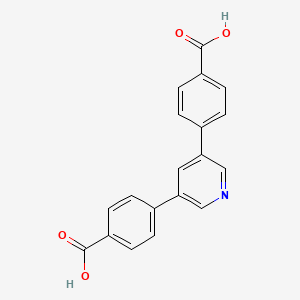

4,4'-(Pyridine-3,5-diyl)dibenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4’-(Pyridine-3,5-diyl)dibenzoic acid is an organic compound with the molecular formula C19H13NO4 It is a derivative of benzoic acid and contains a pyridine ring substituted at the 3 and 5 positions with benzoic acid groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid typically involves the reaction of 3,5-dibromopyridine with benzoic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3,5-dibromopyridine reacts with boronic acid derivatives of benzoic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for 4,4’-(Pyridine-3,5-diyl)dibenzoic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Análisis De Reacciones Químicas

Types of Reactions

4,4’-(Pyridine-3,5-diyl)dibenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.

Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: Carboxylate salts.

Reduction: Alcohol derivatives.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemistry

H2pdba serves as a crucial building block for synthesizing coordination polymers and metal-organic frameworks (MOFs). These materials have significant applications in:

- Catalysis: The compound can facilitate reactions such as Knoevenagel condensation.

- Gas Storage: MOFs constructed with H2pdba exhibit high porosity and stability, making them suitable for gas adsorption applications.

Biology

In biological research, H2pdba has potential applications in the design of biologically active molecules. Its characteristics include:

- Drug Delivery Systems: The compound can form stable complexes with metal ions, enhancing drug solubility and stability.

- Anticancer Research: Preliminary studies indicate that H2pdba derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Medicine

Research is ongoing into H2pdba's use as a ligand in developing new pharmaceuticals. Its structural features allow it to interact effectively with biological targets:

- Enzyme Inhibition: The compound shows promise as an inhibitor for specific enzymes, which could be leveraged for therapeutic applications.

Industry

H2pdba is utilized in producing advanced materials such as:

- High-performance membranes for fuel cells.

- Nanomaterials with tailored properties for electronic applications.

Comparison of H2pdba with Similar Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| 4,4'-(Bipyridine-2,6-diyl)dibenzoic acid | Bipyridine core | Coordination chemistry |

| 4,4'-(Pyrazine-2,6-diyl)dibenzoic acid | Pyrazine ring | Catalysis |

| 4,4'-(Pyridine-2,6-diylbis(oxy))dibenzoic acid | Ether linkages | Drug delivery systems |

Anticancer Activity

A study demonstrated that derivatives of H2pdba exhibited significant cytotoxic effects against various cancer cell lines. This suggests that the compound warrants further investigation for its potential anticancer properties.

Coordination Chemistry

Research highlighted the ability of H2pdba to act as a bidentate ligand, forming stable complexes with transition metals such as manganese (Mn), cobalt (Co), nickel (Ni), and copper (Cu). These complexes can exhibit distinct catalytic activities in reactions relevant to synthetic chemistry .

Mecanismo De Acción

The mechanism of action of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complex structures. The pyridine and carboxylic acid groups provide multiple coordination sites, allowing for the formation of diverse metal-organic frameworks with unique properties.

Comparación Con Compuestos Similares

Similar Compounds

- 4,4’-(Pyridine-2,5-diyl)dibenzoic acid

- 4,4’-(Pyridine-4,4’-diyl)dibenzoic acid

- 4,4’-(Pyridine-2,6-diyl)dibenzoic acid

Uniqueness

4,4’-(Pyridine-3,5-diyl)dibenzoic acid is unique due to the specific positioning of the carboxylic acid groups on the pyridine ring, which influences its coordination behavior and the properties of the resulting metal-organic frameworks. This specific arrangement allows for the formation of coordination polymers with distinct structural and functional characteristics compared to its isomers.

Actividad Biológica

4,4'-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba) is an organic compound with the molecular formula C19H15N2O2 and a molecular weight of approximately 303.34 g/mol. This compound features a central pyridine ring linked to two benzoic acid groups, positioning it as a significant subject in medicinal chemistry and materials science due to its unique structural characteristics and potential biological activities.

Medicinal Chemistry Applications

Research indicates that this compound exhibits promising biological activity, particularly in the realm of drug design. Notably, its derivatives have been investigated for:

- Anti-cancer properties : Studies suggest that H2pdba and its derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Enzyme inhibition : The compound has shown potential as an inhibitor for specific enzymes, which could be leveraged for therapeutic applications.

The biological activity of H2pdba can be attributed to its structural features:

- The presence of the pyridine ring enhances interactions with biological targets, facilitating binding to proteins and enzymes.

- The carboxylic acid groups enable hydrogen bonding and coordination with metal ions, which is crucial for its activity in coordination chemistry .

Coordination Chemistry

H2pdba acts as a bidentate ligand, forming stable complexes with various transition metals such as manganese (Mn), cobalt (Co), nickel (Ni), and copper (Cu). These metal complexes can exhibit distinct catalytic activities in reactions like Knoevenagel condensation, broadening the scope of applications for H2pdba in synthetic chemistry .

Case Studies

-

Coordination Polymers : A study explored the use of H2pdba as a linker for synthesizing new coordination polymers. These polymers demonstrated varying structural features and catalytic activities, indicating the versatility of H2pdba in forming complex architectures under hydrothermal conditions .

Coordination Polymer Metal Ion Used Catalytic Activity CP1 Mn(II) Moderate CP2 Co(II) High CP3 Ni(II) Low CP4 Cu(II) Very High - Biological Testing : In vitro studies have shown that derivatives of H2pdba can effectively inhibit the growth of specific cancer cell lines. For example, one study reported a significant reduction in viability of breast cancer cells treated with an H2pdba derivative at concentrations ranging from 10 µM to 100 µM.

Comparative Analysis with Similar Compounds

The biological activity of H2pdba can be compared with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,3'-(Pyridine-3,5-diyl)dibenzoic acid | Similar pyridine and benzoic acid structure | Different positional isomer affecting reactivity |

| 4,4'-(Pyridine-2,5-diyl)dibenzoic acid | Different substitution pattern on pyridine | Altered electronic properties due to position change |

| 2,2'-(Pyridine-3,5-diyl)dibenzoic acid | Two identical pyridine rings | Potentially different coordination behavior |

H2pdba's specific arrangement of functional groups optimizes its coordination capabilities and biological interactions compared to other similar compounds.

Propiedades

IUPAC Name |

4-[5-(4-carboxyphenyl)pyridin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-18(22)14-5-1-12(2-6-14)16-9-17(11-20-10-16)13-3-7-15(8-4-13)19(23)24/h1-11H,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHCDCCKLFXYIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural significance of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid in forming coordination polymers?

A1: this compound (H2pdba) functions as an adaptable linker in the construction of coordination polymers (CPs). [] Its structure, featuring two carboxylic acid groups and a central pyridine ring, enables it to coordinate with metal ions in various ways, leading to diverse network structures. The carboxylic acid groups can act as bridges between metal centers, while the pyridine nitrogen can further coordinate, resulting in the formation of 2D layers or 3D frameworks. The flexibility of the diphenylmethane backbone allows the molecule to adopt different conformations to accommodate the geometric requirements of different metal ions. [] This versatility makes H2pdba a valuable building block for designing novel CPs with tailored properties.

Q2: What types of coordination polymer structures have been achieved using H2pdba?

A2: H2pdba has been successfully employed in synthesizing a range of CPs with diverse dimensionalities and topologies. Researchers have reported 2D metal-organic layers and 3D metal-organic frameworks using H2pdba. For instance, a 3D MOF with a tfk topology was obtained by reacting H2pdba with copper(II) ions in the presence of 2,2′-bipyridine. [] Furthermore, using different metal ions and crystallization mediators, sql, hcb, 3,5L66, and SP 2-periodic net (6,3)Ia topologies have been achieved. [] The structural diversity highlights the adaptability of H2pdba as a linker and its potential in constructing CPs with specific applications in mind.

Q3: Has H2pdba been used to create porous coordination polymers?

A3: Yes, researchers have successfully synthesized porous coordination polymers, specifically metal-organic frameworks (MOFs), using H2pdba. [] One example is MCF-18(L3,Ni), a MOF constructed with H2pdba derivative, 2,6-di-p-carboxyphenyl-4,4′-bipyridine (H2L3), and nickel ions. This material exhibits remarkable framework flexibility, with the ability to drastically swell its volume (70–105%) and length (75–121%) upon inclusion of different guest molecules. [] This property makes MCF-18(L3,Ni) a promising material for applications like gas storage and separation.

Q4: Are there any examples of H2pdba-based coordination polymers demonstrating catalytic activity?

A4: Yes, H2pdba-based CPs have shown promise in catalysis. For example, a 3D MOF synthesized using H2pdba and copper(II) ions, in the presence of 2,2′-bipyridine, exhibited excellent catalytic activity in the Knoevenagel condensation reaction. [] This reaction, which involves the condensation of an aldehyde with a compound containing an active methylene group, is important for synthesizing various fine chemicals and pharmaceuticals. The catalyst demonstrated high product yields (up to 99%), good recyclability, and broad substrate scope. [] These findings highlight the potential of H2pdba-based CPs as heterogeneous catalysts for organic transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.